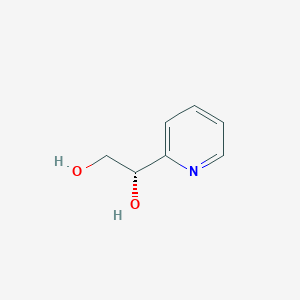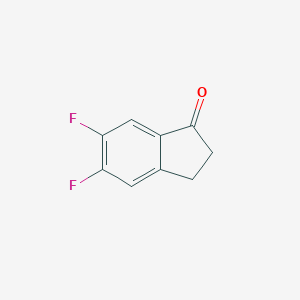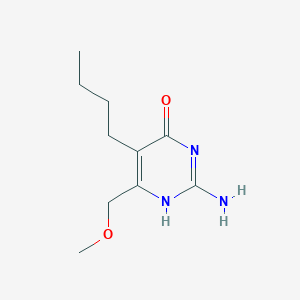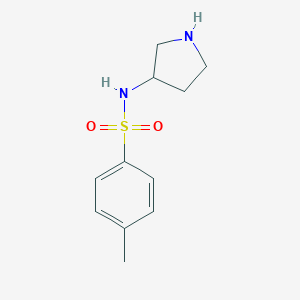
1,2-Ethanediol,1-(2-pyridinyl)-,(1S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(pyridin-2-yl)ethane-1,2-diol is a chiral compound featuring a pyridine ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both a pyridine ring and a diol group makes it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(pyridin-2-yl)ethane-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyridine derivative.
Chiral Induction: A chiral catalyst or chiral auxiliary is used to induce the desired stereochemistry.
Diol Formation:
Industrial Production Methods: In an industrial setting, the production of (S)-1-(pyridin-2-yl)ethane-1,2-diol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(pyridin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products:
Oxidation Products: Diketones, carboxylic acids.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-1-(pyridin-2-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (S)-1-(pyridin-2-yl)ethane-1,2-diol depends on its specific application:
Molecular Targets: It can interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: The compound may participate in metabolic pathways, signal transduction, or other biochemical processes.
Comparaison Avec Des Composés Similaires
®-1-(pyridin-2-yl)ethane-1,2-diol: The enantiomer of (S)-1-(pyridin-2-yl)ethane-1,2-diol, with different stereochemistry.
1-(pyridin-2-yl)ethane-1,2-diol: The racemic mixture containing both (S)- and ®-enantiomers.
Pyridine-2-ethanol: A similar compound with a hydroxyl group instead of a diol.
Uniqueness: (S)-1-(pyridin-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
IUPAC Name |
(1S)-1-pyridin-2-ylethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRCHBGKENHRKA-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)




![N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)

